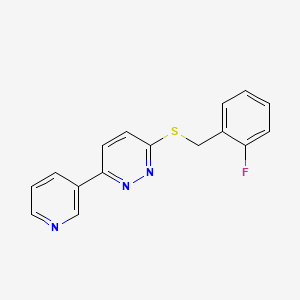

3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

Beschreibung

Eigenschaften

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3S/c17-14-6-2-1-4-13(14)11-21-16-8-7-15(19-20-16)12-5-3-9-18-10-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIVVVWPQHEOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 2-fluorobenzylthiol under basic conditions.

Attachment of the Pyridin-3-yl Group: The final step involves the coupling of the pyridazine derivative with a pyridin-3-yl halide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

Wirkmechanismus

The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyridazine derivatives exhibit diverse biological activities depending on substituents at the 3- and 6-positions. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Key Findings

Substituent Effects on Activity: Thioether vs. Piperidinyl/Piperazinyl Groups: The thioether group in the target compound may confer distinct electronic and steric effects compared to piperidinyl or piperazinyl substituents. For instance, 3-[4-(2-Chlorophenoxy)piperidin-1-yl]-6-(pyridin-3-yl)pyridazine exhibits kinase inhibitory activity, likely due to the basic nitrogen in the piperidine ring enhancing interaction with enzyme active sites . In contrast, thioethers like the 2-fluorobenzylthio group could improve metabolic stability and membrane permeability . Halogen Influence: The 2-fluorobenzyl group in the target compound may offer enhanced binding affinity and reduced toxicity compared to chlorinated analogs (e.g., 4-chlorophenoxy in ), as fluorine’s electronegativity and small size optimize van der Waals interactions .

Sulfonamide derivatives like Sulfapyridazine exhibit moderate solubility due to ionizable sulfonamide groups, whereas thioethers may require structural optimization for improved pharmacokinetics .

Biological Activity Trends: Piperazinyl derivatives with extended alkyl chains (e.g., 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) demonstrate broad-spectrum anti-bacterial and anti-viral activities, likely due to enhanced membrane penetration . Triazolo-pyridazine hybrids (e.g., ) are unexplored in the provided data but represent a growing area of interest for kinase and protease inhibition .

Biologische Aktivität

3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridazine core and specific substituents, suggest diverse biological activities that warrant thorough investigation.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C16H12FN3S

- CAS Number : 893994-05-3

- Molecular Weight : 299.35 g/mol

Synthetic Routes

The synthesis of 3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves:

- Formation of the Pyridazine Core : Reaction of hydrazine with a suitable dicarbonyl compound.

- Introduction of the 2-Fluorobenzylthio Group : Nucleophilic substitution of a halogenated pyridazine derivative with 2-fluorobenzylthiol.

- Attachment of the Pyridin-3-yl Group : Coupling with a pyridin-3-yl halide using palladium-catalyzed cross-coupling reactions.

The biological activity of this compound is influenced by its ability to interact with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The precise mechanism can vary based on the biological context and target pathway.

Biological Activity

Research indicates that 3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens, including bacteria and fungi.

- Anticancer Properties : The compound may inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

- Enzyme Inhibition : It has been studied for its ability to inhibit enzymes that play critical roles in disease mechanisms, such as tyrosinase and others involved in inflammatory pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various assays:

Comparative Analysis

To better understand the uniqueness of 3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine, it can be compared to similar compounds:

Q & A

Q. Q: What are the typical steps for synthesizing 3-((2-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine?

A:

Core Formation : Construct the pyridazine ring via condensation of hydrazine with a dicarbonyl precursor (e.g., diketones or diesters) under controlled temperature (60–80°C) .

Thioether Introduction : Perform nucleophilic substitution at the pyridazine C3 position using 2-fluorobenzylthiol in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to introduce the 2-fluorobenzylthio group .

Pyridinyl Coupling : Attach the pyridin-3-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using Pd(PPh₃)₄ and a boronic acid derivative .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (>95%) and NMR (¹H/¹³C) .

Advanced: Resolving Contradictions in Biological Activity Data

Q. Q: How can conflicting reports about this compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

A:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorobenzyl vs. chlorobenzyl) to isolate functional group contributions .

- Assay Validation : Replicate experiments across multiple cell lines or enzymatic systems (e.g., kinase panels) to rule out model-specific artifacts .

- Computational Modeling : Use molecular docking (AutoDock Vina) or MD simulations to predict binding affinities and compare with experimental IC₅₀ values .

Basic Stability and Reactivity

Q. Q: What are the key stability considerations for this compound under experimental conditions?

A:

- Oxidative Sensitivity : The thioether group (-S-CH₂-) is prone to oxidation; store under inert gas (N₂/Ar) and avoid strong oxidizers (e.g., H₂O₂) .

- pH-Dependent Degradation : Monitor stability in aqueous buffers (pH 5–8) via UV-Vis spectroscopy; degradation peaks may appear at 240–260 nm .

- Light Sensitivity : Protect from UV light to prevent photolytic cleavage of the pyridazine ring .

Advanced: Mechanistic Elucidation

Q. Q: What methodologies are recommended for elucidating the mechanism of action of this compound?

A:

- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., kinases) .

- X-ray Crystallography : Co-crystallize the compound with purified enzymes (e.g., EGFR or MAPK) to resolve binding modes .

- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Basic Analytical Techniques

Q. Q: Which analytical techniques are most reliable for characterizing this compound?

A:

- NMR : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons), ¹⁹F NMR (δ -115 ppm for fluorobenzyl) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~342.4 g/mol) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment .

Advanced: Optimizing Synthetic Yield

Q. Q: How can reaction yields be improved during the palladium-catalyzed coupling step?

A:

- Precatalyst Selection : Use Pd(OAc)₂ with XPhos ligand for higher turnover in Suzuki-Miyaura reactions .

- Solvent Optimization : Replace DMF with dioxane/water (4:1) to enhance solubility of boronic acid derivatives .

- Microwave Assistance : Reduce reaction time (30 min vs. 12 hrs) and improve yield (85% → 92%) via microwave irradiation at 100°C .

Basic Biological Screening

Q. Q: What in vitro assays are suitable for initial biological screening?

A:

- Kinase Inhibition : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility Testing : Measure kinetic solubility in PBS (pH 7.4) via nephelometry .

Advanced: Addressing Poor Aqueous Solubility

Q. Q: How can aqueous solubility be enhanced without altering bioactivity?

A:

- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to increase solubility up to 5 mg/mL .

- Prodrug Design : Introduce phosphate or acetyl groups at the pyridazine N1 position for transient solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Basic SAR Exploration

Q. Q: Which structural analogs should be prioritized for SAR studies?

A:

- Fluorine Position : Compare 2-fluorobenzyl vs. 3-/4-fluorobenzyl derivatives .

- Heterocycle Variation : Replace pyridin-3-yl with pyrazine or thiophene .

- Linker Modification : Substitute thioether (-S-) with sulfoxide (-SO-) or sulfone (-SO₂-) .

Advanced: Computational Design

Q. Q: How can computational tools accelerate the optimization of this compound?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.